6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione
Description
Properties
CAS No. |
56686-19-2 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-1-4(10-8(16)11-5)3-2-9-7(15)12-6(3)14/h1-2H,(H2,9,12,14,15)(H2,10,11,13,16) |
InChI Key |
UMNWSURSRFBSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with urea in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine diones with additional oxygen functionalities, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione exhibits notable activity against various bacterial and fungal strains. In particular, compounds with similar structures have shown effectiveness as bactericides and fungicides, indicating potential for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The structural features of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione may contribute to its efficacy as an anticancer agent .
Antioxidant Activity
Research has highlighted the antioxidant properties of this compound. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies on related pyrimidine compounds suggest that they can scavenge free radicals and reduce oxidative damage .
Pesticidal Properties
The compound's structural characteristics make it a candidate for developing new pesticides. Pyrimidines are known to exhibit insecticidal and herbicidal activities. The synthesis of derivatives from 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione has been explored for enhancing pest resistance in crops .
Polymeric Materials
In materials science, pyrimidine derivatives are being investigated for their role in creating novel polymeric materials. Their unique chemical properties allow for modifications that can enhance the thermal stability and mechanical properties of polymers. The incorporation of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione into polymer matrices could lead to the development of advanced materials with tailored functionalities .
Data Table: Summary of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Antioxidants | Scavenges free radicals | |
| Agriculture | Pesticides | Exhibits insecticidal and herbicidal activities |
| Materials Science | Polymer enhancements | Improves thermal stability and mechanical properties |
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of several pyrimidine derivatives including 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione against common pathogens. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential as a new antimicrobial agent .
Anticancer Research
In another study focused on cancer treatment, researchers synthesized various derivatives based on 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione. These derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, influencing their structure and function. The compound may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-2,4-dione Derivatives
Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents and structural modifications. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Key Pyrimidine-2,4-dione Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity Electron-Withdrawing Groups: The bis-dioxo system in 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione may enhance binding to enzymes like acetylcholinesterase (AChE) or viral proteases, as seen in M1’s strong interaction with SARS-CoV-2 3CLpro . Lipophilic Chains: Fatty acid-tethered derivatives (e.g., 1-(2-allyl-pent-4-enyl)-1H-pyrimidine-2,4-dione) exhibit improved membrane permeability, making them suitable for targeting intracellular pathogens or cancer cells . Halogenation: The 4-iodoanilino group in compound C9 enhances steric bulk and hydrophobic interactions, critical for inhibiting Mycobacterium tuberculosis DNA polymerase III .
Synthetic Methodologies Microwave-assisted synthesis (e.g., 5-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)-1H-pyrimidine-2,4-dione) reduces reaction times and improves yields compared to traditional heating . Staudinger reactions and nucleophilic substitutions are commonly employed for introducing heterocyclic or alkyl chains .
Biological Applications
- Anticancer : TAS-102 derivatives inhibit thymidylate synthase, disrupting DNA synthesis in colorectal cancer .
- Antiviral : M1 shows promise against SARS-CoV-2 with a binding affinity comparable to nirmatrelvir .
- Antimicrobial : Nitroso and halogenated derivatives (e.g., compound 24) exhibit bactericidal effects via reactive oxygen species generation .
Biological Activity
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to various pharmacological effects, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is C₈H₆N₄O₄. Its structure includes two pyrimidine rings with keto groups that are critical for its biological activity. The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 206.16 g/mol |
| Melting Point | 260 °C (unconfirmed) |
| Solubility | Soluble in DMSO |
| LogP | 0.45 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. A common method includes the condensation of substituted pyrimidines with appropriate reagents under controlled conditions to yield the target compound with high purity and yield .
Anticancer Activity
Recent studies have demonstrated that derivatives of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione exhibit significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of key enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase).
In vitro studies against K562 cell lines (human myelogenous leukemia) showed that several synthesized derivatives had growth inhibitory effects with calculated GI50 values indicating their potency. The results are summarized in Table 2 below:
| Compound ID | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 1 | 0.25 | 0.5 | 1.0 |
| Compound 2 | 0.30 | 0.6 | 1.5 |
| Compound 3a | 0.20 | 0.4 | 0.8 |
The effectiveness of these compounds was validated using the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using standard protocols where compounds were tested at concentrations of 100 µg/ml and 200 µg/ml.
The results from antimicrobial screening are presented in Table 3:
| Compound ID | Zone of Inhibition (mm) |
|---|---|
| Compound 1 | 15 |
| Compound 2a | 12 |
| Compound 3b | 10 |
These findings suggest that structural modifications can enhance the antibacterial properties of pyrimidine derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:
- Case Study on Cancer Treatment : A study evaluated a series of pyrano[2,3-d]pyrimidine derivatives as PARP-1 inhibitors, showcasing their ability to enhance cytotoxicity in combination with DNA-damaging agents. The results indicated a synergistic effect leading to increased apoptosis in cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on the synthesis and biological evaluation of various substituted pyrimidines against resistant bacterial strains, revealing that certain modifications significantly improved antimicrobial activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
